Introduction: The Strategic Importance of the Isoquinoline Scaffold
Introduction: The Strategic Importance of the Isoquinoline Scaffold
An In-Depth Technical Guide to 3-chloro-6-(trifluoromethyl)isoquinoline
This guide provides a comprehensive technical overview of 3-chloro-6-(trifluoromethyl)isoquinoline, a halogenated and fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its chemical identity, properties, synthesis, and potential applications, while also addressing the current limitations in publicly available experimental data.
The isoquinoline core is a privileged structural motif found in a vast array of natural products, most notably alkaloids, and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its presence in clinically significant drugs underscores its value as a scaffold for the development of new therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group and a chlorine atom onto the isoquinoline backbone is a deliberate medicinal chemistry strategy.
The trifluoromethyl group is known to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The chlorine atom, also a common substituent in drug molecules, can modulate the electronic properties of the aromatic system and provides a reactive handle for further synthetic diversification. Consequently, 3-chloro-6-(trifluoromethyl)isoquinoline represents a valuable building block for the synthesis of novel compounds with potential applications in areas such as oncology, where isoquinoline derivatives have shown promise as kinase inhibitors.[1][3]
Chemical Identity and Physicochemical Properties
A summary of the key identifiers and physicochemical properties of 3-chloro-6-(trifluoromethyl)isoquinoline is presented below. It is important to note that while some data is experimentally derived, other values are based on computational predictions.
| Property | Value | Source |
| CAS Number | 1357945-78-8 | [4] |
| Molecular Formula | C₁₀H₅ClF₃N | [4] |
| Molecular Weight | 231.60 g/mol | [4] |
| IUPAC Name | 3-chloro-6-(trifluoromethyl)isoquinoline | |
| SMILES | C1=CC2=CN=C(C=C2C=C1C(F)(F)F)Cl | [5] |
| InChIKey | QIWGNTCRYGZUPY-UHFFFAOYSA-N | [5] |
| Melting Point | 46-48 °C | [6] |
| Predicted XlogP | 3.9 | [5] |
| Appearance | Solid |
Proposed Synthesis and Experimental Protocols
Caption: Proposed synthetic workflow for 3-chloro-6-(trifluoromethyl)isoquinoline.
Detailed Proposed Protocol:
This protocol is a representative example and may require optimization.
Step 1: Acylation of a Substituted Benzyl Cyanide
-
To a solution of the appropriate starting benzyl cyanide in a suitable aprotic solvent (e.g., dichloromethane), add a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate amide.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the intermediate amide from Step 1 in a high-boiling point solvent such as toluene.
-
Add a dehydrating agent, typically phosphorus pentoxide or phosphoryl chloride (POCl₃), to the solution.[7]
-
Heat the mixture to reflux and maintain the temperature until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Basify the aqueous solution with a suitable base (e.g., sodium hydroxide) and extract the 3,4-dihydroisoquinoline intermediate with an organic solvent.
-
Dry the organic extracts and concentrate to obtain the crude product.
Step 3: Oxidation to the Isoquinolin-3-one
-
Dissolve the crude 3,4-dihydroisoquinoline intermediate in a suitable solvent.
-
Treat the solution with an oxidizing agent (e.g., potassium permanganate or manganese dioxide) to form the corresponding isoquinolin-3-one.
-
Monitor the reaction by TLC. Upon completion, filter off the oxidant and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the pure isoquinolin-3-one intermediate.
Step 4: Chlorination to Yield the Final Product
-
Treat the isoquinolin-3-one intermediate with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a base like pyridine.[8]
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, carefully quench the excess chlorinating agent by adding the reaction mixture to ice water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-(trifluoromethyl)isoquinoline.
Spectroscopic and Analytical Characterization (Predicted)
As experimental spectroscopic data for 3-chloro-6-(trifluoromethyl)isoquinoline is not widely published, this section provides predicted data and highlights the expected key features based on the analysis of structurally related compounds.[6][9]
¹H NMR (predicted in CDCl₃, 500 MHz):
-
The spectrum is expected to show signals in the aromatic region (δ 7.5-8.5 ppm).
-
The protons on the benzene ring will likely appear as a complex multiplet or a set of doublets and doublet of doublets, influenced by the electron-withdrawing trifluoromethyl group.
-
The protons on the pyridine ring will also resonate in the aromatic region, with their chemical shifts influenced by the chlorine atom and the nitrogen heteroatom.
¹³C NMR (predicted in CDCl₃, 125 MHz):
-
The spectrum will display ten distinct carbon signals.
-
The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
The carbon attached to the chlorine atom will be deshielded.
-
The remaining aromatic carbons will resonate in the typical range of δ 120-150 ppm.
Mass Spectrometry (ESI-MS):
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Expected [M+H]⁺: m/z 232.0 and 234.0.
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹).
-
Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
Strong C-F stretching bands associated with the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region.
-
A C-Cl stretching vibration will likely be present in the fingerprint region (below 800 cm⁻¹).
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of 3-chloro-6-(trifluoromethyl)isoquinoline make it a highly attractive scaffold for the development of novel therapeutic agents, particularly in oncology.
Kinase Inhibition: Many isoquinoline derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1] These inhibitors typically function by competing with ATP for binding to the kinase's active site. The 3-chloro position of the molecule serves as a versatile handle for introducing various substituents through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of binding affinity and selectivity for specific kinases.
Caption: General mechanism of kinase inhibition by isoquinoline derivatives.
Potential Signaling Pathway Targets: Based on the known activities of related isoquinoline compounds, derivatives of 3-chloro-6-(trifluoromethyl)isoquinoline could potentially target key oncogenic signaling pathways such as:
-
PI3K/Akt/mTOR pathway: This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.
-
MAPK/ERK pathway: This pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and is frequently mutated in cancer.[3]
Safety and Handling
The following safety information is based on the GHS classifications for structurally related compounds and should be considered when handling 3-chloro-6-(trifluoromethyl)isoquinoline.[6] A substance-specific risk assessment should always be conducted.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-chloro-6-(trifluoromethyl)isoquinoline is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology. Its unique combination of a privileged isoquinoline scaffold, a metabolically robust trifluoromethyl group, and a synthetically versatile chlorine atom makes it a valuable tool for medicinal chemists. While further research is needed to fully elucidate its specific biological activities and to develop optimized synthetic protocols, the information presented in this guide provides a solid foundation for its exploration in drug discovery programs.
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Witanowska, M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(19), 4505. [Link]
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